![molecular formula C25H28NOPSi B12886530 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile CAS No. 112601-85-1](/img/structure/B12886530.png)
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile is an organic compound characterized by the presence of a trimethylsilyl group and a triphenylphosphoranylidene moiety. This compound is notable for its unique structure, which combines the properties of both silyl and phosphoranylidene groups, making it a valuable reagent in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile typically involves the reaction of a trimethylsilyl-protected alcohol with a triphenylphosphoranylidene precursor. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of sensitive intermediates. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reactions are usually carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Fluoride ions, typically from reagents like tetrabutylammonium fluoride (TBAF)
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced phosphoranylidene compounds
Substitution: Formation of desilylated products
科学研究应用
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites, while the triphenylphosphoranylidene moiety participates in nucleophilic and electrophilic reactions. The compound’s reactivity is influenced by the electronic and steric effects of these groups, allowing it to selectively interact with target molecules and pathways .
相似化合物的比较
Similar Compounds
tert-Butyl (triphenyl-lambda~5~-phosphanylidene)carbamate: Similar in structure but with a carbamate group instead of a nitrile group.
Triphenylphosphoranylidene derivatives: Compounds with similar phosphoranylidene moieties but different substituents.
Uniqueness
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile is unique due to the combination of the trimethylsilyl and triphenylphosphoranylidene groups, which confer distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific applications .
属性
CAS 编号 |
112601-85-1 |
|---|---|
分子式 |
C25H28NOPSi |
分子量 |
417.6 g/mol |
IUPAC 名称 |
4-trimethylsilyloxy-2-(triphenyl-λ5-phosphanylidene)butanenitrile |
InChI |
InChI=1S/C25H28NOPSi/c1-29(2,3)27-20-19-25(21-26)28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,19-20H2,1-3H3 |
InChI 键 |
RSEUKKITNDJBTG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



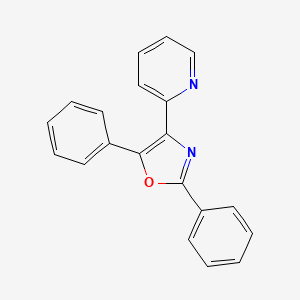

![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
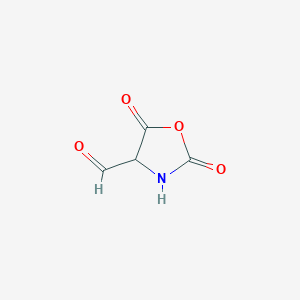
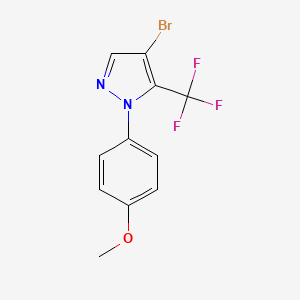


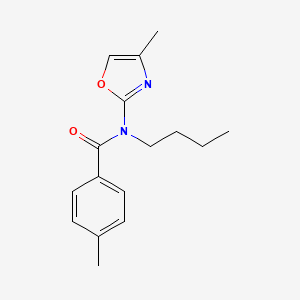


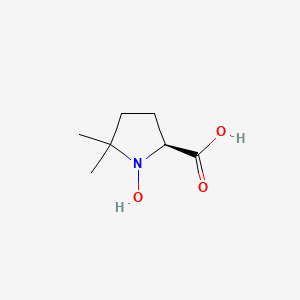
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
